FATP1-IN-1

FATP1 inhibitor potency SLC27A1 IC50 acyl-CoA synthetase inhibition

FATP1-IN-1 (also known as compound 5k, DS22420314, or PD051257) is an arylpiperazine derivative that functions as a potent, small-molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1/SLC27A1). Its primary mechanism of action is the inhibition of the intrinsic acyl-CoA synthetase activity of FATP1, a critical function for the cellular uptake and activation of long-chain fatty acids.

Molecular Formula C18H22FN5OS
Molecular Weight 375.5 g/mol
Cat. No. B10773897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFATP1-IN-1
Molecular FormulaC18H22FN5OS
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=NC=C(C=C4)F
InChIInChI=1S/C18H22FN5OS/c19-13-5-6-16(20-11-13)24-9-7-23(8-10-24)12-17(25)22-18-21-14-3-1-2-4-15(14)26-18/h5-6,11H,1-4,7-10,12H2,(H,21,22,25)
InChIKeyORQHHLPTMSGMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FATP1-IN-1: A High-Potency, Selective Inhibitor of Fatty Acid Transport Protein 1 (SLC27A1) for Metabolic Research


FATP1-IN-1 (also known as compound 5k, DS22420314, or PD051257) is an arylpiperazine derivative that functions as a potent, small-molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1/SLC27A1) [1]. Its primary mechanism of action is the inhibition of the intrinsic acyl-CoA synthetase activity of FATP1, a critical function for the cellular uptake and activation of long-chain fatty acids [2]. This compound was developed and optimized as part of a medicinal chemistry program by Daiichi Sankyo, which specifically aimed to improve both the in vitro potency and pharmacokinetic (PK) profile of FATP1 inhibitors [1]. It is supplied with a high purity (≥98%) and is soluble in DMSO, making it suitable for a variety of in vitro and in vivo research applications .

Why FATP1-IN-1 Cannot be Interchanged with Other FATP1 or General Lipotoxicity Inhibitors


Generic substitution is highly inadvisable due to the significant variability in potency, selectivity, and pharmacokinetics within the FATP1 inhibitor class. Compounds like FATP1-IN-2 exhibit a human FATP1 IC50 of 0.43 μM, which is nearly an order of magnitude less potent than FATP1-IN-1 (IC50 = 0.046 μM) [1]. Furthermore, multi-FATP inhibitors such as Lipofermata primarily target FATP2 but are also active against FATP1, introducing cross-reactivity that can confound experimental results when FATP1-specific modulation is required [2]. Earlier-generation FATP1 inhibitors (e.g., 11p and 11q) suffered from poor blood stability, a critical liability that the optimization program leading to FATP1-IN-1 was specifically designed to overcome [3]. These critical differences in target engagement strength, selectivity, and metabolic stability mean that replacing FATP1-IN-1 with a seemingly similar analog could lead to a complete failure to achieve pharmacologically relevant target coverage or to the generation of misleading, off-target-driven phenotypes.

Quantitative Evidence for FATP1-IN-1: Head-to-Head Potency, Selectivity, and Pharmacokinetic Differentiation


Human FATP1 Inhibitory Potency: FATP1-IN-1 vs. Lead Analog FATP1-IN-2

In a direct comparison of the two most advanced compounds from the Daiichi Sankyo arylpiperazine optimization program, FATP1-IN-1 demonstrates substantially higher potency against the recombinant human FATP1 enzyme than its close structural analog, FATP1-IN-2 [1]. This difference is critical for achieving effective target engagement at lower compound concentrations.

FATP1 inhibitor potency SLC27A1 IC50 acyl-CoA synthetase inhibition

In Vivo Pharmacokinetic Target Coverage: Systemic Exposure Surpassing Murine IC50

A critical parameter for translating in vitro potency to in vivo efficacy is whether systemic drug levels exceed the biochemical IC50. Following a single oral dose of 10 mg/kg in mice, the peak plasma concentration (Cmax) of FATP1-IN-1 reached 5.5 µg/mL (equivalent to 14.6 µM) . This concentration vastly surpasses the measured mouse FATP1 IC50 of 0.22 µM (a value reported under conditions not accounting for plasma protein binding).

FATP1 inhibitor PK in vivo exposure Cmax IC50 coverage

Functional Target Engagement: Blockade of Fatty Acid Uptake and Cancer Cell Viability

Independent research has validated the functional activity of FATP1-IN-1 (referred to as arylpiperazine 5k) in disease-relevant cellular models. In triple-negative breast cancer (TNBC) cell lines, treatment with FATP1-IN-1 was shown to interfere with the uptake of fatty acids, a process crucial for tumor cell metabolic remodeling, and consequently reduced cell viability [1].

FATP1 functional inhibition triple-negative breast cancer fatty acid uptake assay

Class-Level Differentiation: Overcoming Poor Blood Stability of First-Generation FATP1 Inhibitors

The discovery of FATP1-IN-1 is part of a second-generation effort that specifically addressed a critical flaw in earlier lead compounds. The original series of FATP1 inhibitors, exemplified by compounds 11p and 11q, demonstrated potent in vitro activity but had poor blood stability, rendering them unsuitable for in vivo use [1]. The structure-activity relationship (SAR) studies that produced FATP1-IN-1 were guided by metabolite analysis and led to chemical modifications that resolved this liability, resulting in the compound's favorable PK profile [1].

metabolic stability FATP1 inhibitor SAR drug optimization

Procurement-Driven Application Scenarios Where FATP1-IN-1 Provides Decisive Advantage


Dissecting FATP1-Specific Roles in Cancer Cell Lipid Metabolism

For researchers investigating the role of exogenous fatty acid uptake in tumor growth, particularly in triple-negative breast cancer (TNBC) where FATP1 overexpression correlates with poor survival [1], FATP1-IN-1 is the superior chemical probe. Its high potency ensures robust target engagement at low concentrations, minimizing off-target cytotoxicity that could obscure metabolic readouts [1]. The validated functional inhibition of fatty acid uptake in BCC lines makes it the most directly applicable tool for this specific disease context.

Oral In Vivo Studies of Metabolic Dysfunction in Mouse Models

For in vivo studies of diet-induced obesity, insulin resistance, or hepatic steatosis, FATP1-IN-1 is the preferred FATP1 inhibitor due to its optimized pharmacokinetic profile. The quantitative evidence shows that a standard 10 mg/kg oral dose achieves a plasma Cmax (5.5 µg/mL) that vastly exceeds the mouse IC50 (0.22 µM) . This contrasts with earlier analogs with poor stability and ensures reliable target coverage throughout a chronic dosing regimen, thereby enhancing experimental reproducibility.

Comparative FATP Isoform Selectivity Profiling

In studies aiming to deconvolute the distinct roles of FATP1 and FATP2, FATP1-IN-1 offers a critical advantage over multi-FATP inhibitors like Lipofermata, which inhibits both FATP1 and FATP2 [2]. The ~9-fold potency difference between FATP1-IN-1 and its closest analog, FATP1-IN-2 [3], also provides a valuable concentration-response differential. By using a low concentration of FATP1-IN-1, researchers can selectively target FATP1 without affecting FATP2-mediated processes, generating cleaner, more interpretable data on isoform-specific biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FATP1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.